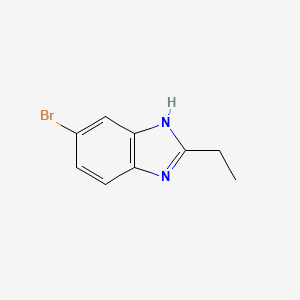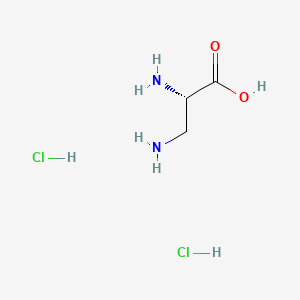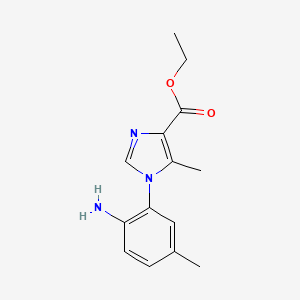
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known to have a wide range of applications in medicinal chemistry and drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-aminothiazole derivatives have been synthesized and characterized in various studies . The synthesis of these compounds often involves complex organic reactions and the use of catalysts .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the ethyl, amino, and methyl groups would also influence the compound’s properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as polarity, solubility, stability, and reactivity would be determined by the presence and arrangement of the functional groups in the molecule .
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, closely related to the compound , have been studied for their ability to form hydrogen-bonded supramolecular structures. These structures are significant in the development of new materials and pharmaceuticals due to their unique binding properties (Costa et al., 2007).
Chemical Synthesis and Rearrangements : Ethyl 1-methyl-4-(β-D-ribofuranosylamino)imidazole-5-carboxylate, a variant of the compound, has been synthesized and studied for its base-catalyzed ring-opening and closure, which is significant for organic synthesis and drug design (D. Ewing, G. Mackenzie, Sean P. N. Rouse, R. M. Scrowston, 1995).
Key Intermediate in Pharmaceutical Synthesis : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a structurally related compound, is a key intermediate in the synthesis of Olmesartan, a medication used to treat high blood pressure (Shen Zheng-rong, 2007).
Alkylation and Acylation Studies : The treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate, a similar compound, with butyl-lithium and methyl iodide has been explored, which is essential for understanding chemical reactions in organic synthesis (G. Mackenzie, H. A. Wilson, G. Shaw, D. Ewing, 1988).
Antimicrobial Activity and 3D QSAR Analysis : Ethyl 2-amino-4-methylthiazole-5-carboxylate, structurally akin to the compound , has been modified and synthesized for antimicrobial activities and structure-activity relationships using 3D QSAR analysis (N. Desai, N. Bhatt, S. Joshi, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-(2-amino-5-methylphenyl)-5-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)13-10(3)17(8-16-13)12-7-9(2)5-6-11(12)15/h5-8H,4,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQOIBVVNHVTET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



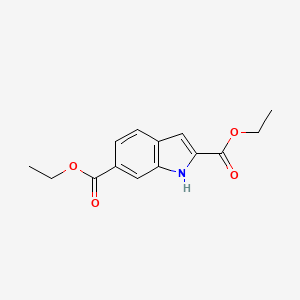
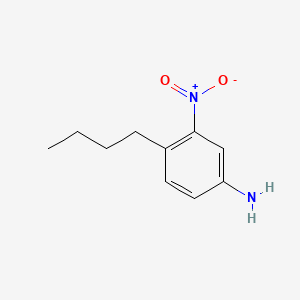


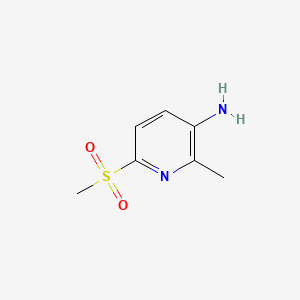
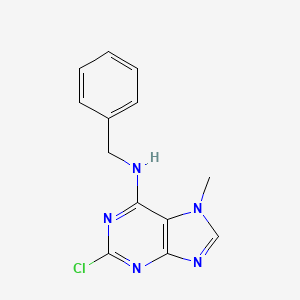
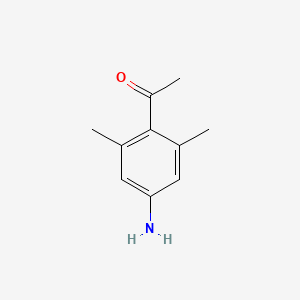
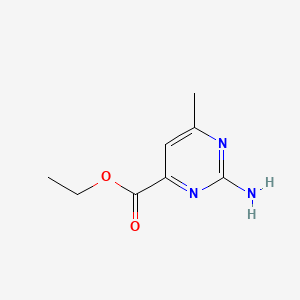
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
